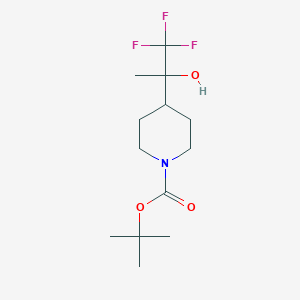

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F3NO3/c1-11(2,3)20-10(18)17-7-5-9(6-8-17)12(4,19)13(14,15)16/h9,19H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPRFRQFLQOQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoroacetone under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C13H25F3N2O3

- Molecular Weight : 305.35 g/mol

- CAS Number : 96536692

Its structure features a piperidine ring substituted with a tert-butyl group and a trifluoroalkyl moiety, which enhances its lipophilicity and biological activity.

Drug Development

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate has been explored as a potential lead compound in drug discovery due to its structural similarity to known pharmacophores. It is particularly noted for its role as an intermediate in the synthesis of beta-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance by inhibiting enzymes that degrade beta-lactam antibiotics.

Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of this compound can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibition of MAGL can enhance the effects of endocannabinoids, making these compounds potential candidates for treating pain and inflammation .

Case Study 1: Synthesis of Beta-lactamase Inhibitors

A study published in the journal Bioorganic & Medicinal Chemistry Letters detailed the synthesis of novel beta-lactamase inhibitors using this compound as a starting material. The synthesized compounds exhibited potent inhibitory activity against various beta-lactamases, demonstrating the utility of this compound in developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of derivatives synthesized from this compound. The study found that certain derivatives significantly reduced inflammation in animal models by modulating the endocannabinoid system through MAGL inhibition. This highlights the therapeutic potential of this compound in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous piperidine carboxylates are critical for understanding its physicochemical and regulatory properties. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Hydrophilicity : The hydroxyl group in the target compound and hydroxy-pyridinylmethyl analog () enhances aqueous solubility compared to chloro-oxoethyl or trifluoromethylphenyl derivatives.

- Electron Effects : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability, akin to the trifluoromethylphenyl analog in .

Biological Activity

Tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 1334494-13-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a trifluoroalkyl group which significantly influences its biological behavior. The molecular formula is with a molecular weight of 297.31 g/mol. The trifluoromethyl group contributes to increased lipophilicity, which can enhance membrane permeability and bioactivity.

Biological Activity

1. Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate pharmacokinetic properties. The presence of the tert-butyl group further increases lipophilicity, potentially improving the compound's efficacy in biological systems .

2. Metabolism and Toxicology

Studies have shown that the metabolism of aryl-TFTB (trifluoro-tert-butyl) compounds is favorable, with significant biotransformation observed in model organisms such as Caenorhabditis elegans. This indicates that the compound may not pose long-term persistence concerns in biological systems . The major metabolic pathways include hydroxylation and subsequent conjugation reactions, which are critical for detoxification.

3. Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar structures have shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, derivatives of related piperidine compounds have demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of the TFTB group revealed that modifications to the piperidine structure could lead to enhanced antibacterial activity. Compounds with varying substituents were tested for their efficacy against resistant bacterial strains, highlighting the importance of structural optimization in drug design .

Case Study 2: Fluorinated Compounds in Drug Development

Research has shown that fluorinated compounds often exhibit unique pharmacological profiles. In a comparative analysis, tert-butyl derivatives with varying degrees of fluorination were assessed for their bioactivity. The study concluded that increased fluorination generally correlated with improved activity against specific targets, making these compounds promising candidates for further development .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂F₃NO₃ |

| Molecular Weight | 297.31 g/mol |

| Antimicrobial Activity (MIC) | 3.12 µg/mL (against S. aureus) |

| Metabolism | Hydroxylation and conjugation |

| Toxicity | Low persistence concern |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:

- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .

- Hydroxypropan-2-yl introduction : Trifluoroacetone or similar fluorinated ketones may react with Grignard reagents or undergo nucleophilic addition to form the trifluoro-hydroxypropan-2-yl moiety .

- Purification : Column chromatography or recrystallization ensures purity (>95%), as noted in analogous tert-butyl piperidine carboxylate syntheses .

Q. What analytical techniques are recommended for characterizing its structure and purity?

- Methodological Answer :

- X-ray crystallography : Use SHELX or WinGX/ORTEP for single-crystal analysis to resolve bond angles and stereochemistry .

- NMR spectroscopy : and NMR confirm the presence of the trifluoro-hydroxypropan-2-yl group and Boc protection .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

- Stability testing : Monitor decomposition via TLC or HPLC under varying pH and temperature conditions .

- Safety : Use P95/P1 respirators and chemical-resistant gloves during handling, as recommended for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalyst screening : Test palladium or nickel catalysts for coupling steps, as seen in analogous piperidine-based syntheses (e.g., 81–89% yields achieved via Raney nickel hydrogenation) .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while minimizing side reactions .

- In situ monitoring : Use LCMS to track reaction progress and identify bottlenecks .

Q. How can contradictions between computational models and experimental crystallographic data be resolved?

- Methodological Answer :

- Refinement protocols : Apply SHELXL’s restraints for anisotropic displacement parameters to reconcile bond-length discrepancies .

- Density functional theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to validate conformational preferences .

- Twinned data handling : Use SHELXE for high-throughput phasing if crystal twinning obscures structural resolution .

Q. What strategies are used to assess its potential as an intermediate in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : Evaluate the trifluoro-hydroxypropan-2-yl group as a bioisostere for carboxyl or sulfonamide groups in target binding .

- Enzymatic assays : Test inhibitory activity against kinases or proteases, leveraging the piperidine scaffold’s conformational flexibility .

- Metabolic stability : Conduct microsomal assays to assess Boc group retention under physiological conditions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.